2-Bromopyrimidine-4-carbonitrile

Overview

Description

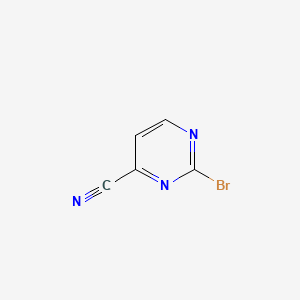

2-Bromopyrimidine-4-carbonitrile is an organic compound with the molecular formula C5H2BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a nitrile group at the fourth position of the pyrimidine ring .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives have been studied for their anticancer activity . Due to the structural resemblance with the nucleotide base pair of DNA and RNA, pyrimidine is recognized as a valuable compound in the treatment of cancer .

Cellular Effects

Pyrimidine derivatives have been shown to have anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives have been shown to have anticancer activity, suggesting that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-4-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidine derivatives.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium reagents.

Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.

Major Products:

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.

Suzuki-Miyaura Coupling: Biaryl compounds formed by the coupling of the pyrimidine ring with an aryl or alkyl group.

Scientific Research Applications

2-Bromopyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromopyrimidine-4-carbonitrile is largely dependent on its chemical structure and the specific reactions it undergoes. In biological systems, it can act as an inhibitor of enzymes by binding to active sites and blocking substrate access. The nitrile group and the bromine atom play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

- 2-Chloropyrimidine-4-carbonitrile

- 2-Amino-4-cyanopyrimidine

- 2-Methylpyrimidine-4-carbonitrile

- 5-Bromo-4-cyanopyrimidine

Comparison: 2-Bromopyrimidine-4-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and binding properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Bromopyrimidine-4-carbonitrile (C5H2BrN3) is a pyrimidine derivative characterized by a bromine substituent at the second position and a nitrile group at the fourth position. This structural configuration contributes to its biological activity, particularly as an enzyme inhibitor. Research into its pharmacological properties has highlighted its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Chemical Structure and Properties

The compound's unique structure is pivotal to its biological activity. The presence of the bromine atom and the nitrile group enhances its reactivity and binding affinity to various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C5H2BrN3 |

| Molecular Weight | 200.99 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

This compound primarily acts as an enzyme inhibitor . It binds to the active sites of enzymes, obstructing substrate access and thereby inhibiting their activity. This mechanism is crucial for its potential therapeutic effects, particularly in targeting specific pathways involved in disease progression.

Antiviral and Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiviral and anticancer properties:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication, potentially through interference with viral enzymes essential for replication.

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited cyclooxygenase-2 (COX-2) with an IC50 value comparable to standard inhibitors like celecoxib, indicating its potential as an anti-inflammatory agent .

- Antimycobacterial Activity : In another investigation, compounds structurally related to this compound were tested for their ability to inhibit mycobacterial growth. The results indicated that certain derivatives showed enhanced activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, substituting different groups at various positions on the pyrimidine ring can enhance or diminish its inhibitory effects on specific enzymes.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloropyrimidine-4-carbonitrile | Chlorine at the second position | Less reactive than brominated counterpart |

| 2-Amino-4-cyanopyrimidine | Amino group at the second position | Potentially more basic |

| 5-Bromo-4-cyanopyrimidine | Bromine at the fifth position | Different substitution pattern influencing activity |

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate a moderate safety profile; however, further research is needed to fully understand its toxicological effects in vivo.

Properties

IUPAC Name |

2-bromopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYRDSCFCCTHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717786 | |

| Record name | 2-Bromopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-16-4 | |

| Record name | 2-Bromopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.